

# A Comparative Analysis of Evenamide and Aripiprazole as Add-On Therapies in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **evenamide** and aripiprazole as add-on therapies for schizophrenia. The information is compiled from preclinical and clinical trial data to support research and development in this critical therapeutic area.

# **Mechanism of Action: A Tale of Two Pathways**

**Evenamide** and aripiprazole present distinct pharmacological approaches to treating schizophrenia. **Evenamide** modulates the glutamatergic system, while aripiprazole primarily targets dopaminergic and serotonergic pathways.

Evenamide: A Glutamate Modulator

**Evenamide**'s novel mechanism of action centers on the glutamatergic system, which is increasingly implicated in the pathophysiology of schizophrenia. It functions as a voltage-gated sodium channel (VGSC) blocker. This action normalizes the excessive release of glutamate, a key excitatory neurotransmitter, without affecting basal glutamate levels. By inhibiting aberrant sodium channel activity, **evenamide** reduces neuronal hyperexcitability, particularly in the hippocampus. Notably, it does not interact with dopaminergic or serotonergic receptors, which are the primary targets of most current antipsychotics.





Click to download full resolution via product page

#### **Evenamide**'s Mechanism of Action

Aripiprazole: A Dopamine-Serotonin System Stabilizer

Aripiprazole is classified as a third-generation, or atypical, antipsychotic. Its efficacy is attributed to a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors,



and antagonism at serotonin 5-HT2A receptors. This "dopamine system stabilization" allows aripiprazole to act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms) and as a functional agonist in a hypodopaminergic environment (potentially improving negative and cognitive symptoms).



Click to download full resolution via product page

Aripiprazole's Mechanism of Action

# Clinical Efficacy as Add-On Therapy: A Quantitative Comparison

The following tables summarize the results from key clinical trials evaluating **evenamide** and aripiprazole as add-on therapies in patients with schizophrenia who have had an inadequate response to or are resistant to standard treatments.

Table 1: **Evenamide** Add-On Therapy Clinical Trial Data



| Study            | Patient<br>Populatio<br>n                                 | Duration | N   | Primary<br>Endpoint                                                  | Results                                                                                                                                        | Adverse<br>Events                                                                                                                         |
|------------------|-----------------------------------------------------------|----------|-----|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Study<br>008A    | Inadequate response to a second-generation antipsychot ic | 4 weeks  | 291 | Change in<br>PANSS<br>Total Score                                    | Statistically significant reduction in PANSS Total Score (-10.2 vs7.6 for placebo; p=0.006) and CGI-S (p=0.037) [1][2].                        | Well- tolerated; most common were headache, vomiting, and nasophary ngitis, with similar incidence to placebo[2].                         |
| Study<br>014/015 | Treatment-<br>Resistant<br>Schizophre<br>nia (TRS)        | 1 year   | 161 | Safety and<br>tolerability;<br>secondary:<br>PANSS,<br>CGI-S,<br>LOF | statistically significant improveme nt at one year in PANSS, CGI-S, and LOF (p<0.001). 75% of patients completed the one-year treatment[3][4]. | Well-tolerated with a low incidence of adverse events and no pattern of motor or CNS symptoms, weight gain, or sexual dysfunction [3][4]. |

Table 2: Aripiprazole Add-On Therapy Clinical Trial Data



| Study           | Patient<br>Populatio<br>n                       | Duration | N  | Primary<br>Endpoint              | Results                                                                                                                                     | Adverse<br>Events                                                                                                                                                                  |
|-----------------|-------------------------------------------------|----------|----|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT00328<br>367 | Refractory<br>schizophre<br>nia on<br>clozapine | 8 weeks  | 62 | Change in<br>BPRS Total<br>Score | No significant difference in BPRS total score. Significant improveme nt in negative symptoms (BPRS negative subscale and SANS total score). | No significant differences in adverse effects, including extrapyram idal symptoms, compared to placebo. Lower prolactin and triglyceride levels in the aripiprazol e group[5] [6]. |

# **Experimental Protocols**

A detailed understanding of the experimental design is crucial for interpreting clinical trial results. Below are summaries of the methodologies for the key studies cited.

**Evenamide**: Study 008A Protocol

This was a Phase II/III, multicenter, randomized, double-blind, placebo-controlled study.

Participants: 291 outpatients with chronic schizophrenia (DSM-V) who were inadequately
responding to a stable dose of a second-generation antipsychotic for at least 2 years.
 Inclusion criteria included a PANSS total score of 70-85 and a CGI-S score of 4-6[7][8].



- Intervention: Patients were randomized to receive either **evenamide** 30 mg twice daily or a placebo as an add-on to their existing antipsychotic medication for 4 weeks[7].
- Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the PANSS Total Score at day 29. The key secondary endpoint was the change in the CGI-S score[1].
- Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population.
   The primary endpoint was analyzed using a mixed model for repeated measures (MMRM).



Click to download full resolution via product page

#### **Evenamide** Study 008A Experimental Workflow

Aripiprazole: NCT00328367 Protocol

This was a randomized, double-blind, placebo-controlled study.

- Participants: 62 patients with DSM-IV schizophrenia who had a history of treatment failure or partial response to long-term clozapine treatment. Inclusion criteria included a BPRS score of at least 35 or more than 2 SANS global rating item scores of at least 3[5][6].
- Intervention: Patients were randomly assigned to receive either aripiprazole (5-30 mg/day) or a placebo as an add-on to their stable clozapine regimen for 8 weeks[5][6].
- Primary Outcome Measures: The primary outcome was the change in the BPRS total score from baseline. Secondary outcomes included changes in the SANS total score[5][6].



 Statistical Analysis: The primary analysis compared the change in BPRS total score between the two groups.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The efficacy of aripiprazole in the treatment of multiple symptom domains in patients with acute schizophrenia: a pooled analysis of data from the pivotal trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 3. Newron reports exceptional one-year results of study 014/15 with evenamide in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 4. Newron reports exceptional one-year results of study 014/15 with evenamide in treatment-resistant schizophrenia (TRS) OpenZone [openzone.it]
- 5. psychiatrist.com [psychiatrist.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]



- 7. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newron.com [newron.com]
- To cite this document: BenchChem. [A Comparative Analysis of Evenamide and Aripiprazole as Add-On Therapies in Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#evenamide-versus-aripiprazole-as-an-add-on-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com